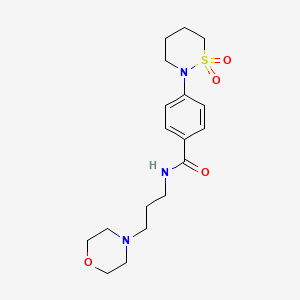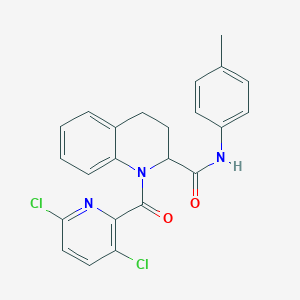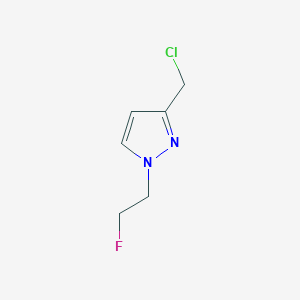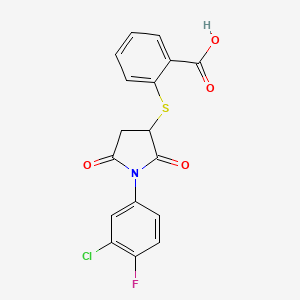
N-(cyclopropylmethyl)aniline
説明
N-(cyclopropylmethyl)aniline is an organic compound with the molecular weight of 147.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H13N/c1-2-4-10(5-3-1)11-8-9-6-7-9/h1-5,9,11H,6-8H2 . This indicates that the molecule consists of a cyclopropylmethyl group attached to an aniline.
科学的研究の応用
Copper-promoted N-cyclopropylation of Anilines and Amines
Copper-promoted reactions play a significant role in the development of N-cyclopropyl derivatives from anilines. A study by Bénard, Neuville, and Zhu (2010) demonstrated that the reaction of anilines with cyclopropylboronic acid, in the presence of copper acetate and bipyridine under air, yields N-cyclopropyl derivatives effectively.
Synthesis of N-Cyclopropylanilines
The synthesis of N-cyclopropylanilines involves specific methodologies. Yoshida et al. (2003) [Yoshida, Umezu, Hamada, Atsumi, Tabuchi] developed a high-yield condensation reaction of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane, demonstrating a practical approach to synthesizing these compounds (Yoshida et al., 2003).
Palladium-Catalyzed C–N Cross-Coupling Reactions
The use of palladium-catalyzed cross-coupling reactions for synthesizing anilines and their derivatives is a notable application. Ruiz-Castillo and Buchwald (2016) reviewed how these methods have been developed and applied in both basic and applied chemical research, highlighting their reliability and versatility in forming C–N bonds (Ruiz-Castillo & Buchwald, 2016).
Mesoporous Silica Drug Delivery Systems
N-(propyl)aniline-modified mesoporous silica nanoparticles, used as carriers in drug delivery systems, showcase the application in medicinal chemistry. Beňová et al. (2021) investigated this system for the co-adsorption and co-release of drugs, revealing its effectiveness in controlled drug delivery, particularly in tumor-affected areas (Beňová et al., 2021).
Corrosion Inhibition
The application in corrosion inhibition is another significant area. Daoud et al. (2014) studied the inhibiting action of a synthesized aniline derivative on the corrosion of mild steel, highlighting its efficiency and the underlying mechanisms based on adsorption and quantum chemical calculations (Daoud et al., 2014).
Aniline Alkylation over Solid Acid Catalysts
The process of aniline alkylation over various solid acid catalysts is crucial in synthesizing alkyl anilines, which are intermediates in numerous industrial applications. Narayanan and Deshpande (2000) provided a detailed discussion on the physico-chemical characteristics of these catalysts and their role in controlling conversion and selectivity in aniline alkylation (Narayanan & Deshpande, 2000).
Synthesis of Biologically Active Oxadiazole Derivatives
In the field of pharmaceutical chemistry, the synthesis of novel biologically active compounds is a key application. Kavitha, Kannan, and Gnanavel (2016) synthesized a series of aniline derivatives and evaluated them for antidiabetic, anti-inflammatory, and anticancer activities, showcasing the potential of these compounds in drug development (Kavitha et al., 2016).
Environmental Safety and Endocrine Disruption Studies
Aniline derivatives also have implications in environmental safety. Bhuiyan et al. (2019) investigated the endocrine disruption potential of aniline derivatives, providing insights into their impact on reproductive toxicity in aquatic organisms and suggesting the need for further investigation into their long-term exposure effects (Bhuiyan et al., 2019).
Safety and Hazards
特性
IUPAC Name |
N-(cyclopropylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-10(5-3-1)11-8-9-6-7-9/h1-5,9,11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFBSIJFMJLIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36178-60-6 | |
| Record name | N-(cyclopropylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)



![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)
![N~6~,N~6~-diethyl-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597962.png)



![N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B2597967.png)
![(Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide](/img/structure/B2597968.png)


